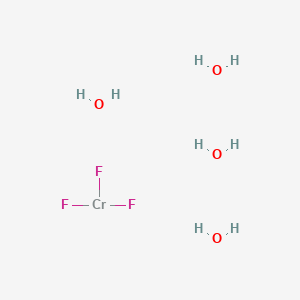
Chromium(iii)fluoride tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(iii)fluoride tetrahydrate is an inorganic compound with the chemical formula CrF₃·4H₂O. It is a green crystalline solid that is sparingly soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Chromium(iii)fluoride tetrahydrate can be synthesized through several methods:
-
Reaction of Chromium(iii) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This method involves the reaction of chromium(iii) oxide with hydrofluoric acid in the presence of water .
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces the anhydrous form of chromium(iii) fluoride, which can then be hydrated to form the tetrahydrate .
-
Thermal Decomposition of Ammonium Hexafluorochromate(iii): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(iii) to produce chromium(iii) fluoride .
Chemical Reactions Analysis
Chromium(iii)fluoride tetrahydrate undergoes various chemical reactions, including:
-
Oxidation and Reduction
- Chromium(iii) can be oxidized to chromium(vi) under certain conditions.
- Reduction of chromium(iii) to chromium(ii) can also occur.
-
Substitution Reactions
-
Hydrolysis
Scientific Research Applications
Chromium(iii)fluoride tetrahydrate has several scientific research applications:
-
Catalysis
-
Corrosion Inhibition
-
Textile Industry
-
Pharmaceuticals
Mechanism of Action
The mechanism of action of chromium(iii)fluoride tetrahydrate involves its ability to act as a source of fluoride ions. These fluoride ions can participate in various chemical reactions, such as the fluorination of organic compounds. The compound’s molecular targets and pathways include its interaction with other metal ions and organic molecules, facilitating various catalytic and synthetic processes .
Comparison with Similar Compounds
Chromium(iii)fluoride tetrahydrate can be compared with other similar compounds, such as:
-
Chromium(ii) Chloride
-
Chromium(iii) Chloride
- Chromium(iii) chloride is another chromium(iii) compound but with chloride ligands instead of fluoride. It has different solubility and reactivity properties .
-
Chromium(iii) Sulfate Hydrate
This compound is unique due to its specific applications in catalysis, corrosion inhibition, and its role as a fluoride source in various chemical reactions.
Properties
Molecular Formula |
CrF3H8O4 |
|---|---|
Molecular Weight |
181.05 g/mol |
IUPAC Name |
trifluorochromium;tetrahydrate |
InChI |
InChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3 |
InChI Key |
NJSCURCAHMSDSL-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.F[Cr](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)







